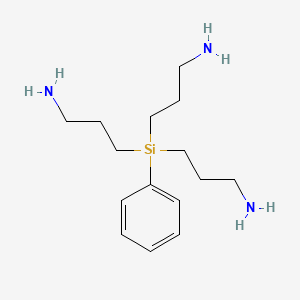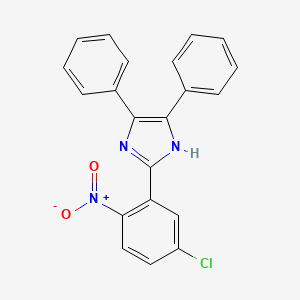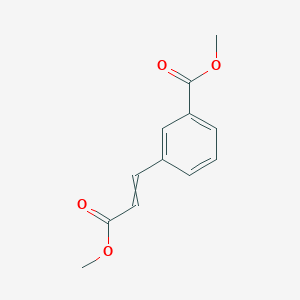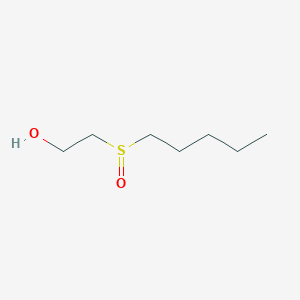![molecular formula C11H10N2OS4 B12581912 Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- CAS No. 185426-64-6](/img/structure/B12581912.png)
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a nitrosomethyl group and a dithiolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- typically involves multi-step organic reactions. One common method includes the regioselective lithiation of a pyridine precursor followed by transmetalation with an organomagnesium halide. This process is carried out at low temperatures (around -78°C) and involves the use of various electrophiles to achieve the desired polyfunctional pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of advanced techniques such as regioselective metalation and transmetalation allows for the production of highly decorated pyridines on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine imidazo [2,1b]-1,3,4-thiadiazoles: These compounds also contain a pyridine ring and exhibit antimicrobial properties.
Thiazolo [4,5-b]pyridines: Known for their antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]- stands out due to its unique combination of a nitrosomethyl group and a dithiolylidene moiety
Propiedades
Número CAS |
185426-64-6 |
|---|---|
Fórmula molecular |
C11H10N2OS4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-[[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-nitrosomethyl]pyridine |
InChI |
InChI=1S/C11H10N2OS4/c1-15-10-11(16-2)18-9(17-10)8(13-14)7-5-3-4-6-12-7/h3-6H,1-2H3 |
Clave InChI |
FCCQDZRFCCIZPJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC(=C(C2=CC=CC=N2)N=O)S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)

![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-5-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B12581848.png)



![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)



![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
